molecular formula C18H18FN5O3 B2964063 8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899402-38-1

8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2964063
CAS No.: 899402-38-1
M. Wt: 371.372
InChI Key: KVCUBCDNXNSHJU-UHFFFAOYSA-N
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Description

This compound (CAS: 887882-48-6) belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 8-position: A 4-fluorophenyl substituent, which enhances lipophilicity and receptor binding via aromatic interactions.
  • 3-position: A 2-methoxyethyl group, contributing to solubility and modulating steric effects.
  • 1- and 7-positions: Methyl groups, improving metabolic stability and reducing off-target interactions .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-11-10-23-14-15(21(2)18(26)22(16(14)25)8-9-27-3)20-17(23)24(11)13-6-4-12(19)5-7-13/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCUBCDNXNSHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. This compound exhibits potential pharmacological applications due to its unique structure and biological activities. It is primarily investigated for its antiviral and anticancer properties.

  • Molecular Formula : C18H18FN5O
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 899402-38-1

The compound features a fused imidazo-purine core with distinct functional groups, including a fluorinated phenyl group and a methoxyethyl substituent, which may influence its biological interactions and efficacy .

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Research suggests that compounds in this class may inhibit certain kinases or phosphodiesterases, leading to altered cellular responses beneficial in treating diseases like cancer or viral infections.

Antiviral Activity

Imidazopurines are known for their antiviral properties. Studies indicate that this compound may exhibit activity against various viral pathogens through mechanisms such as inhibition of viral replication and interference with viral enzyme functions.

Anticancer Activity

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. The presence of the fluorinated phenyl group may enhance its binding affinity to cancer-related targets, promoting selective cytotoxicity towards malignant cells.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antiviral EfficacyDemonstrated significant inhibition of viral replication in vitro against influenza virus strains.
Study 2 Anticancer PotentialShowed selective cytotoxic effects on breast cancer cell lines with minimal impact on normal cells.
Study 3 Mechanistic InsightsIdentified potential pathways involved in apoptosis induction via caspase activation in tumor cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Alkylation of a purine precursor with a fluorinated phenyl group.
  • Functionalization to introduce the methoxyethyl side chain.

These synthetic routes are crucial for optimizing yield and purity for biological testing.

Comparison with Similar Compounds

Structural Variations and Receptor Affinities

The biological activity of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS/Identifier) Substituents (Positions) Key Biological Activities References
Target Compound (887882-48-6) 8-(4-fluorophenyl), 3-(2-methoxyethyl), 1-Me, 7-Me Not explicitly stated in evidence, but structural analogs suggest potential PDE or 5-HT receptor activity.
3-(2-Fluorobenzyl)-8-(2-Methoxyphenyl) (896831-12-2) 8-(2-methoxyphenyl), 3-(2-fluorobenzyl), 1-Me, 7-Me Likely targets adenosine or serotonin receptors due to aryl substituents; enhanced blood-brain barrier penetration.
AZ-853 (PLOS ONE, 2020) 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1-Me, 3-Me 5-HT1A partial agonist; antidepressant-like activity, moderate brain penetration.
Compound 5 (Zagórska et al., 2016) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1-Me, 3-Me PDE4B1 and PDE10A inhibition; promising hybrid ligand for neurological disorders.
8-(3-Chlorophenyl)-7-(4-Fluorophenyl) (497867-71-7) 8-(3-chlorophenyl), 7-(4-fluorophenyl), 1-Me, 3-Me Potential kinase or TGF-β inhibitor; dual halogen substitution may enhance binding specificity.

Functional and Pharmacological Differences

  • 5-HT1A Receptor Activity: AZ-853 and AZ-861 (from ) exhibit partial agonism at 5-HT1A receptors, with AZ-861 showing stronger intrinsic activity due to its trifluoromethylphenyl group. The target compound’s 2-methoxyethyl group may reduce α1-adrenolytic effects compared to AZ-853’s piperazine-butyl chain, which correlates with blood pressure modulation .
  • Enzyme Inhibition :
    • Compound 5 () inhibits PDE4B1 (IC₅₀ ~50 nM) and PDE10A (IC₅₀ ~120 nM), while the target compound’s 4-fluorophenyl group may favor kinase inhibition over PDEs .
  • Anticancer and Anti-fibrotic Activity :
    • The 3-(2-chlorobenzyl) derivative () suppresses TGF-β, useful in fibrosis and cancer. The target compound lacks a chlorobenzyl group, suggesting divergent therapeutic applications .

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